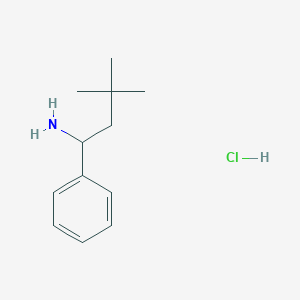
3,3-Dimethyl-1-phenylbutan-1-amine hydrochloride
Overview
Description
“3,3-Dimethyl-1-phenylbutan-1-amine hydrochloride”, also known as DMBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential implications in various fields including pharmacology, toxicology, and neurochemistry. It has a molecular weight of 213.75 g/mol .
Molecular Structure Analysis
The InChI code for “3,3-Dimethyl-1-phenylbutan-1-amine hydrochloride” is 1S/C12H19N.ClH/c1-12(2,3)11(13)9-10-7-5-4-6-8-10;/h4-8,11H,9,13H2,1-3H3;1H . This indicates that the compound has a molecular formula of C12H19N .
Chemical Reactions Analysis
Amines, including “3,3-Dimethyl-1-phenylbutan-1-amine hydrochloride”, have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions and hydroxide ions .
Physical And Chemical Properties Analysis
“3,3-Dimethyl-1-phenylbutan-1-amine hydrochloride” is a powder with a molecular weight of 213.75 .
Scientific Research Applications
Biochemistry
In biochemistry, the compound is used in proteomics research. It can act as a biochemical tool to probe protein function and to understand the biochemical pathways within cells .
Analytical Chemistry
Analytical chemists employ 3,3-Dimethyl-1-phenylbutan-1-amine hydrochloride as a standard in calibration curves for high-precision instruments. This ensures accurate quantification of substances in complex biological matrices .
Organic Chemistry
In organic chemistry, this compound is used to study reaction mechanisms and synthetic pathways. It can be a substrate or product in organic synthesis, helping to elucidate the principles of chemical reactivity .
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Mode of Action
. The compound’s interaction with its targets and any resulting changes remain to be elucidated through further scientific research.
Biochemical Pathways
The biochemical pathways affected by 3,3-Dimethyl-1-phenylbutan-1-amine hydrochloride are currently unknown
Pharmacokinetics
. Therefore, the impact of these properties on the bioavailability of the compound is unclear.
Action Environment
. Additional research is needed to understand how these factors may affect the compound’s action.
properties
IUPAC Name |
3,3-dimethyl-1-phenylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N.ClH/c1-12(2,3)9-11(13)10-7-5-4-6-8-10;/h4-8,11H,9,13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIYTGSFVYCXOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-phenylbutan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





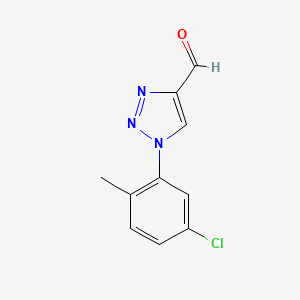

![methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1489863.png)
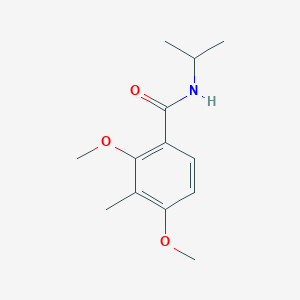
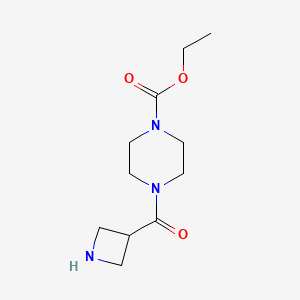

![1-[1-(tert-butoxycarbonyl)azepan-4-yl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1489870.png)

![4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B1489873.png)
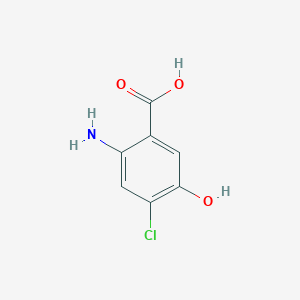

![3-(pyrrolidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1489879.png)